1-(Tert-butylamino)-4-methylpentan-2-one
Description
1-(Tert-butylamino)-4-methylpentan-2-one is a branched-chain amino ketone characterized by a tert-butylamino group at position 1 and a ketone moiety at position 2 of a 4-methylpentane backbone. Such amino ketones are often intermediates in pharmaceutical synthesis or agrochemicals, though specific applications for this compound require further research .
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
1-(tert-butylamino)-4-methylpentan-2-one |
InChI |
InChI=1S/C10H21NO/c1-8(2)6-9(12)7-11-10(3,4)5/h8,11H,6-7H2,1-5H3 |
InChI Key |
ZNRTXDWCHUQAOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)CNC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Tert-butylamino)-4-methylpentan-2-one can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with 4-methylpentan-2-one under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale reactors and continuous flow processes. The use of zeolite catalysts can enhance the efficiency of the reaction, and the process is optimized to minimize by-products and maximize yield.
Chemical Reactions Analysis
Types of Reactions
1-(Tert-butylamino)-4-methylpentan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The tert-butylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
1-(Tert-butylamino)-4-methylpentan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a pharmaceutical agent.
Medicine: It may have applications in drug development, particularly in designing compounds with specific biological activities.
Industry: This compound is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1-(tert-butylamino)-4-methylpentan-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Methylpentan-2-one (MIBK)
- Structure: Ketone at position 2, lacking the tert-butylamino group.
- Key Properties: Harmonized CLP classification: Suspected carcinogen (Carc. 2 H351), eye irritant, and harmful if inhaled . Common use as an industrial solvent due to moderate polarity and volatility.
- MIBK’s carcinogenicity risk highlights how functional groups (e.g., amino vs. ketone) alter toxicity profiles .
4-Methylpentan-2-one Oxime
- Structure: Oxime (-NOH) derivative of MIBK.
- Key Properties :
- Contrast with Target Compound: The tert-butylamino group in the target compound may confer greater steric hindrance and basicity compared to the oxime’s planar structure .
1-(4-Chlorophenyl)-4-methylpentan-2-one
- Structure : Chlorophenyl substituent at position 1.
- Key Properties :
4-Methyl-1-phenylpentan-2-one
- Structure : Phenyl group at position 1.
- Key Properties :
- Contrast with Target Compound: The phenyl group lacks the amino functionality, reducing solubility in polar solvents .
4-Methyl-4-sulfanylpentan-2-one
- Structure : Sulfhydryl (-SH) group at position 4.
- Key Properties :
- Contrast with Target Compound: The sulfanyl group introduces redox activity, unlike the inert tert-butylamino group .
Physicochemical and Toxicological Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
